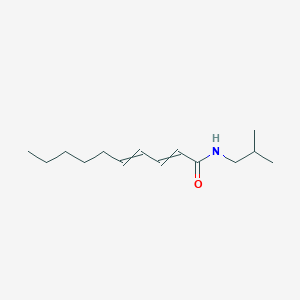

n-Isobutyl-2,4-decadienamide

Description

Contextual Significance of N-Alkylamides as Bioactive Compounds

N-alkylamides (NAAs) are a diverse and expanding group of bioactive compounds found in numerous plant families, including Aristolochiaceae, Asteraceae, Piperaceae, and Solanaceae. mdpi.comsemanticscholar.orgnih.gov These compounds are characterized by a central amide bond, similar to the peptide link in proteins, and typically consist of a polyunsaturated fatty acid chain and a shorter amine substituent. core.ac.uk Their structural variety contributes to a wide range of biological and pharmacological effects. core.ac.uknih.gov

Historically, plants containing N-alkylamides have been utilized in traditional medicine systems worldwide for treating various ailments such as toothaches, skin diseases, and gastric issues. core.ac.uk Modern research has substantiated the broad functional spectrum of these compounds, revealing activities such as immunomodulatory, antimicrobial, antiviral, antioxidant, and anti-inflammatory effects. mdpi.comsemanticscholar.orgnih.gov This has led to a surge in biomedical interest, with N-alkylamides being considered promising lead compounds for the development of functional foods, cosmetics, and pharmaceuticals. core.ac.uknih.govresearchgate.net

The lipophilic nature of many N-alkylamides allows them to penetrate physiological barriers like the skin and mucous membranes, and even cross the blood-brain barrier, highlighting their potential as systemically active agents. researchgate.netffhdj.com

Overview of N-Isobutyl-2,4-decadienamide (Pellitorine) as a Prominent Alkylamide

N-Isobutyl-2,4-decadienamide, commonly known as pellitorine (B1679214), is a well-known N-alkylamide. nih.govnist.gov Its chemical structure is (2E,4E)-N-(2-methylpropyl)-2,4-decadienamide. nih.govcaymanchem.com Pellitorine was first isolated from the roots of Anacyclus pyrethrum and has since been identified in various other plant species, including those from the Piper genus, such as Piper nigrum (black pepper). nih.govmdpi.comcore.ac.uk

This compound is recognized for a range of biological activities. Research has demonstrated its potential as an anti-inflammatory, analgesic, and cytotoxic agent. nih.govnih.govmdpi.com For instance, studies have shown its strong cytotoxic effects against certain cancer cell lines. nih.govmedchemexpress.com Furthermore, pellitorine has been investigated for its insecticidal properties. core.ac.ukresearchgate.net The compound's ability to interact with various biological targets makes it a subject of significant scientific inquiry.

Scope and Research Objectives Pertaining to N-Isobutyl-2,4-decadienamide Investigations

The investigation of N-Isobutyl-2,4-decadienamide is driven by several key research objectives. A primary goal is the comprehensive characterization of its biological and pharmacological activities. This includes elucidating the mechanisms of action underlying its observed effects, such as its anti-inflammatory and cytotoxic properties. nih.govtandfonline.com

Another significant area of research focuses on the isolation, identification, and synthesis of pellitorine and its isomers. researchgate.nettandfonline.comresearchgate.net The development of efficient synthetic routes is crucial for producing sufficient quantities for further study and potential commercial application. researchgate.net

Furthermore, researchers are interested in understanding the structure-activity relationships of pellitorine and other N-alkylamides. By modifying the chemical structure, scientists aim to enhance desired biological activities and develop novel compounds with improved therapeutic potential. Data mining and the creation of comprehensive databases, such as the Alkamid database, are instrumental in this process, allowing for comparisons and the prioritization of compounds for functional evaluation. core.ac.uknih.gov The study of its metabolic pathways and how it interacts with cellular systems, such as its effect on mitochondrial transmembrane potential, is also a key research focus. ebi.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpropyl)deca-2,4-dienamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h8-11,13H,4-7,12H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGQQZHFHJDIRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)NCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864855 | |

| Record name | N-(2-Methylpropyl)deca-2,4-dienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-26-2 | |

| Record name | N-Isobutyl-2,4-decadienamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Methylpropyl)deca-2,4-dienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of N Isobutyl 2,4 Decadienamide

Distribution Across Plant Genera and Species

N-isobutyl-2,4-decadienamide is predominantly found in the Piperaceae and Asteraceae plant families, though its presence has been confirmed in other plant families as well.

Occurrence in Piperaceae Family

The Piperaceae family is a notable source of N-isobutyl-2,4-decadienamide, which contributes to the characteristic pungency of many of its members.

Piper marginatum : N-isobutyl-octadienamide, a related compound, has been identified in this species. scispace.com

Piper nigrum : Commonly known as black pepper, the fruits of this plant contain N-isobutyl-2,4-decadienamide. tandfonline.commdpi.comnih.gov The roots are also a source of this compound. nih.govresearchgate.netnih.gov

Piper guineense : The fruits of West African pepper are a known source of N-isobutyl-2,4-decadienamide. nih.gov

Piper umbellatum : Research has indicated the presence of N-isobutyl-2,4-decadienamide in this plant.

Piper sarmentosum : This plant, used in Southeast Asian cuisine, contains N-isobutyl-2,4-decadienamide in its aerial parts and roots. nih.govscispace.comresearchgate.net

Occurrence in Asteraceae Family

Several species within the large Asteraceae family are known to produce N-isobutyl-2,4-decadienamide.

Anacyclus pyrethrum : The roots of this plant, commonly called pellitory, are a significant source of N-isobutyl-2,4-decadienamide. tandfonline.comnih.govresearchgate.netnih.govsemanticscholar.org

Spilanthes species : Various species in this genus are rich in N-alkylamides. bhu.ac.inijpbs.comnih.govresearchgate.netresearchgate.net Spilanthol (B142960), a well-known N-isobutylamide, is a primary bioactive compound found in these plants, with the highest concentrations typically in the flower heads. bhu.ac.in

Acmella ciliata : Alkamides have been isolated from the aerial parts of this species. researchgate.netmdpi.com

Other Documented Plant Sources

The compound has also been isolated from species outside of the two primary families.

Cissampelos glaberrima : The roots of this plant have been found to contain deca-2E,4E-dienoic acid isobutylamide. nih.gov

Caesalpinia bonducella : The presence of N-isobutyl-2,4-decadienamide has been reported in this plant.

Asiasarum heterotropoides : The roots of this plant are a documented source of (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide. nih.gov

Extraction and Purification Techniques from Natural Sources

The isolation of N-isobutyl-2,4-decadienamide from plant materials involves a range of techniques, from traditional solvent-based methods to more advanced, efficient technologies.

Conventional Solvent Extraction Approaches

Solvent extraction is a foundational and widely used method for obtaining N-isobutyl-2,4-decadienamide from plant matter. This process involves the use of a solvent to dissolve the compound from the plant matrix.

Common solvents for this purpose include:

Ethanol (B145695) researchgate.net

Methanol

n-Hexane nih.gov

Dichloromethane nih.gov

The typical procedure involves soaking the dried, powdered plant material in the selected solvent. The resulting liquid extract, which contains a mixture of plant compounds including N-isobutyl-2,4-decadienamide, is then collected and concentrated. To obtain the pure compound, further purification steps such as column chromatography are generally required. tandfonline.com

Advanced Extraction Methods

In pursuit of greater efficiency, selectivity, and sustainability, advanced extraction methods are also employed.

Supercritical Fluid Extraction (SFE) : This technique uses a supercritical fluid, most often carbon dioxide (CO2), as the extraction solvent. SFE with CO2 is considered a "green" technology because CO2 is non-toxic and can be easily removed from the final product. The conditions of temperature and pressure can be adjusted to selectively target N-isobutyl-2,4-decadienamide, making it a highly efficient and tunable extraction method.

Data Tables

Table 1: Natural Occurrence of N-Isobutyl-2,4-decadienamide

| Family | Genus and Species | Plant Part(s) |

|---|---|---|

| Piperaceae | Piper nigrum | Fruits, Roots tandfonline.commdpi.comnih.govresearchgate.net |

| Piperaceae | Piper guineense | Fruits nih.gov |

| Piperaceae | Piper sarmentosum | Aerial Parts, Roots nih.govscispace.comresearchgate.net |

| Asteraceae | Anacyclus pyrethrum | Roots nih.govresearchgate.netnih.gov |

| Asteraceae | Spilanthes species | Flower Heads, Whole Plant bhu.ac.in |

| Asteraceae | Acmella ciliata | Aerial Parts researchgate.netmdpi.com |

| Menispermaceae | Cissampelos glaberrima | Roots nih.gov |

| Aristolochiaceae | Asiasarum heterotropoides | Roots nih.gov |

Table 2: Extraction Methodologies for N-Isobutyl-2,4-decadienamide

| Extraction Method | Description | Key Solvents/Agents |

|---|---|---|

| Conventional Solvent Extraction | Utilizes organic solvents to dissolve the compound from the plant matrix. Subsequent purification is typically needed. | Ethanol, Methanol, n-Hexane, Dichloromethane nih.govresearchgate.netnih.gov |

| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid, offering high selectivity and efficiency. Considered an environmentally friendly method. | Carbon Dioxide (CO2) |

Chromatographic Separation Techniques

The isolation and purification of N-Isobutyl-2,4-decadienamide from plant extracts heavily rely on various chromatographic methods. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography (CC): This is a fundamental and widely used technique for the initial fractionation of crude plant extracts. In the isolation of N-Isobutyl-2,4-decadienamide, also known as pellitorine (B1679214), from the roots of Piper nigrum (black pepper), column chromatography over silica (B1680970) gel is a common practice. nih.gov The process involves packing a glass column with a solid adsorbent (stationary phase), such as silica gel, and passing a liquid solvent (mobile phase) through it. The separation is achieved by gradually increasing the polarity of the solvent system, a method known as gradient elution.

For instance, an ethanol extract of Piper nigrum roots can be subjected to column chromatography using a silica gel (120–230 mesh) stationary phase. By collecting fractions in aliquots, N-Isobutyl-2,4-decadienamide can be isolated. nih.gov The choice of solvents is critical; common systems involve mixtures of non-polar solvents like hexane (B92381) or petroleum ether with more polar solvents such as ethyl acetate (B1210297) or chloroform. The fractions are typically monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to traditional column chromatography. It is particularly useful for the final purification and quantification of N-Isobutyl-2,4-decadienamide. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

In a typical RP-HPLC setup for the analysis of piperamides, including N-Isobutyl-2,4-decadienamide, from Piper nigrum, a C18 column is employed as the stationary phase. mdpi.com The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with 0.1% formic acid) and an organic solvent (such as acetonitrile (B52724) with 0.1% formic acid). mdpi.com The compound is detected by a UV detector, as the conjugated diene system in N-Isobutyl-2,4-decadienamide absorbs UV light.

Interactive Data Table: HPLC Parameters for Piperamide Analysis

| Parameter | Specification |

|---|---|

| Column | Luna C18 (150 mm × 4.6 mm id × 4 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 40% B, increase to 100% B at 30 min, hold for 7 min |

| Flow Rate | 0.5 mL/min |

| Detection | Diode Array Detector (DAD) |

| Column Temperature | 30 °C |

Preparative Thin-Layer Chromatography (Prep-TLC): For the purification of small quantities of N-Isobutyl-2,4-decadienamide, preparative TLC is a valuable and cost-effective method. nih.gov This technique utilizes a thicker layer of adsorbent (e.g., silica gel) on a glass or aluminum plate compared to analytical TLC.

The crude or partially purified extract is applied as a band onto the plate, which is then developed in a chamber containing a suitable solvent system. After development, the separated bands of compounds can be visualized under UV light. The band corresponding to N-Isobutyl-2,4-decadienamide is then scraped off the plate, and the compound is eluted from the adsorbent using a polar solvent. rochester.edu This method is particularly useful for obtaining a pure sample for structural elucidation and biological assays.

Bioactivity-Guided Fractionation Strategies

Bioactivity-guided fractionation is a systematic approach used to isolate bioactive compounds from natural sources. This strategy involves a stepwise separation of a crude extract, followed by biological testing of the resulting fractions at each stage. The active fractions are then subjected to further separation until a pure, active compound is isolated.

This methodology has been successfully employed to isolate N-Isobutyl-2,4-decadienamide from Anacyclus pyrethrum (pellitory) roots based on its cytotoxic activity. scispace.comumlub.plresearchgate.net The process begins with the sequential extraction of the powdered roots with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and methanol. scispace.comumlub.plresearchgate.net

Each extract is then screened for a specific biological activity. In the case of Anacyclus pyrethrum, the extracts were tested for cytotoxicity using the Brine Shrimp Lethality (BSL) bioassay. scispace.comumlub.plresearchgate.net The ethyl acetate extract, which exhibited significant cytotoxic activity, was selected for further fractionation. scispace.comumlub.plresearchgate.net

This active extract was then subjected to chromatographic techniques like column chromatography to yield several fractions. Each of these fractions was again tested for cytotoxicity. The most potent fraction was then further purified using methods such as preparative TLC or HPLC, leading to the isolation of pure N-Isobutyl-2,4-decadienamide as one of the active constituents. scispace.comumlub.plresearchgate.net This approach ensures that the purification process is focused on the compounds responsible for the observed biological effect.

**Interactive Data Table: Bioactivity-Guided Fractionation of *Anacyclus pyrethrum***

| Fractionation Step | Bioassay | Active Fraction | Isolated Compound |

|---|---|---|---|

| Initial Solvent Extraction | Brine Shrimp Lethality | Ethyl Acetate Extract | Mixture of compounds |

| Column Chromatography of Active Extract | Brine Shrimp Lethality | Fraction F11 | Enriched in alkamides |

| Multistep Purification of Active Fraction | Brine Shrimp Lethality | Pure Compound | N-Isobutyl-2,4-decadienamide |

Chemical Synthesis and Biosynthetic Pathways of N Isobutyl 2,4 Decadienamide

Total Synthesis Approaches and Stereoselective Methods for N-Isobutyl-trans-2,trans-4-decadienamide

The creation of N-isobutyl-trans-2,trans-4-decadienamide in the laboratory focuses on achieving the correct geometry of the two double bonds (trans, or E), which is critical for its biological activity. Various methods have been developed to control this stereochemistry.

A notable synthetic route utilizes a telomer of butadiene and acetic acid as the starting material. researchgate.net This method provides a pathway to the key precursor, (2E,4E)-decadienoic acid, which is then converted to the final N-isobutylamide. The synthesis ensures the desired trans configuration for both double bonds. researchgate.net

The process begins with 2E,7-octadien-1-yl acetate (B1210297), a telomer derived from butadiene and acetic acid. The synthesis proceeds through several key steps:

Hydrolysis: The starting acetate is hydrolyzed, for instance with an aqueous-alcoholic sodium hydroxide (B78521) solution, to produce 2E,7-octadien-1-ol. researchgate.net

Selective Hydrogenation: The terminal double bond of 2E,7-octadien-1-ol is selectively hydrogenated to yield 2E-octen-1-ol. researchgate.net

Oxidation: The resulting alcohol is oxidized to form the aldehyde, 2E-octenal. researchgate.net

Condensation: 2E-octenal is condensed with malonic acid or its equivalents to form (2E,4E)-decadienoic acid. researchgate.net

Amidation: Finally, the (2E,4E)-decadienoic acid is converted to its acid chloride, which is then reacted with isobutylamine (B53898) to yield the target molecule, N-isobutyl-trans-2,trans-4-decadienamide. researchgate.net

| Step | Reactant | Key Transformation | Product |

|---|---|---|---|

| 1 | 2E,7-octadien-1-yl acetate | Hydrolysis | 2E,7-octadien-1-ol |

| 2 | 2E,7-octadien-1-ol | Selective Hydrogenation | 2E-octen-1-ol |

| 3 | 2E-octen-1-ol | Oxidation | 2E-octenal |

| 4 | 2E-octenal | Condensation with Malonic Acid | (2E,4E)-decadienoic acid |

| 5 | (2E,4E)-decadienoic acid | Amidation with Isobutylamine | N-Isobutyl-trans-2,trans-4-decadienamide |

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds (aldehydes and ketones). masterorganicchemistry.com It involves the reaction of a carbonyl compound with a phosphorus ylide (also known as a phosphorane). organic-chemistry.org This reaction is instrumental in forming carbon-carbon double bonds with good stereochemical control, making it suitable for synthesizing specific isomers of N-isobutyl-2,4-decadienamide. masterorganicchemistry.comorganic-chemistry.org

The general mechanism involves the nucleophilic attack of the ylide's carbon on the carbonyl carbon. masterorganicchemistry.com This forms a four-membered ring intermediate called an oxaphosphetane, which then decomposes to form the desired alkene and a stable phosphine (B1218219) oxide, which drives the reaction forward. organic-chemistry.org

The stereochemical outcome (Z or E alkene) depends on the stability of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org For the synthesis of the (E,E) isomer, reaction conditions and reagents are chosen to favor the formation of the trans double bonds. One specific application involves the Stork-Zhao-Wittig olefination, which is used to create Z-iodoalkenes as useful synthetic building blocks. orgsyn.org While various modifications exist, a common strategy for pellitorine (B1679214) would involve reacting an appropriate phosphonium (B103445) ylide with an aldehyde like 2-octenal (B7820987) to construct the dienamide backbone. researchgate.netresearchgate.net

Beyond the butadiene telomer and Wittig reaction approaches, other methods have been developed for the synthesis of N-isobutyl-2,4-decadienamide. One stereoselective synthesis of the (E,E) isomer uses the elimination of acetic acid from 2-acetoxy-E-3-decenenitrile as a key step to produce 2,4-decadienenitrile with a high yield. researchgate.net This intermediate can then be converted to the final amide.

Another route involves the reaction of β-ethynyl-β-propiolactone with Grignard reagents in the presence of a copper(I) catalyst. This method produces 3,4-alkadienoic acids, which serve as precursors in a straightforward synthesis of pellitorine. researchgate.net The synthesis of all four possible geometric isomers (trans-2, trans-4; trans-2, cis-4; cis-2, trans-4; cis-2, cis-4) of the corresponding deca-2:4-dienoic acids and their N-isobutylamides has also been described, allowing for detailed study of how the double bond geometry affects the compound's properties and physiological action. researchgate.net

Biological Activities and Mechanistic Elucidation of N Isobutyl 2,4 Decadienamide

Insecticidal and Larvicidal Mechanisms

N-Isobutyl-2,4-decadienamide exhibits potent insecticidal and larvicidal effects, which are attributed to its interference with crucial physiological and neurological processes in insects.

While the precise molecular targets of N-Isobutyl-2,4-decadienamide are still under investigation, its insecticidal action is thought to involve the disruption of fundamental physiological pathways. One proposed mechanism is the inhibition of V-type H+-ATPases. These proton pumps are vital for energizing transport epithelia in insects, such as the Malpighian tubules and midgut, which are responsible for excretion, osmoregulation, and nutrient absorption. Inhibition of V-type H+-ATPase would disrupt these essential functions, leading to physiological distress and ultimately, death of the insect.

Another potential target is the modulation of aquaporin gene expression. Aquaporins are channel proteins that facilitate the transport of water across cell membranes, playing a critical role in water homeostasis. Alteration of aquaporin expression, such as the inhibition of aquaporin 4 (AQP4) gene expression, could severely impair an insect's ability to regulate water balance, leading to dehydration or fluid retention, both of which can be lethal. However, direct evidence specifically linking N-Isobutyl-2,4-decadienamide to the inhibition of V-type H+-ATPase or the modulation of aquaporin 4 gene expression in insects is a subject for ongoing research. The neurotoxic effects of isobutylamides are also well-documented, with many acting on voltage-gated sodium channels, leading to paralysis and death.

N-Isobutyl-2,4-decadienamide, also known as Pellitorine (B1679214), has demonstrated significant insecticidal and larvicidal activity against various mosquito species, which are vectors for numerous diseases. The efficacy of this compound has been evaluated against species such as Culex pipiens pallens, Aedes aegypti, and other members of the Culex pipiens complex.

Research has shown that N-isobutylamides isolated from Piper nigrum fruits exhibit considerable larvicidal effects. In a study evaluating several isobutylamides, N-Isobutyl-2,4-decadienamide (pellitorine) showed notable activity against the third instar larvae of Culex pipiens pallens and Aedes aegypti. The 48-hour LC50 values were determined to be 0.86 ppm for C. pipiens pallens and 0.92 ppm for A. aegypti nih.gov. While other isobutylamides like pipercide (B192128) and retrofractamide A showed higher toxicity in this particular study, the potent activity of N-Isobutyl-2,4-decadienamide highlights its potential as a larvicidal agent nih.gov.

Table 1: Larvicidal Efficacy of N-Isobutyl-2,4-decadienamide (Pellitorine) Against Mosquito Species

| Species | Life Stage | LC50 (48h) |

|---|---|---|

| Culex pipiens pallens | 3rd Instar Larvae | 0.86 ppm |

| Aedes aegypti | 3rd Instar Larvae | 0.92 ppm |

Antimicrobial Action Spectrum and Cellular Targets

In addition to its insecticidal properties, N-Isobutyl-2,4-decadienamide has been investigated for its antimicrobial activities against a range of pathogenic microorganisms.

There is a growing interest in the potential of natural compounds to combat antibiotic-resistant bacteria. While comprehensive studies on the specific activity of N-Isobutyl-2,4-decadienamide against Bacillus subtilis and Staphylococcus aureus are limited, the broader class of N-alkylamides has shown promise. Extracts from plants known to contain these compounds have demonstrated inhibitory effects against various Gram-positive bacteria. Further research is needed to isolate and quantify the direct antibacterial efficacy of pure N-Isobutyl-2,4-decadienamide against these specific species and to determine its minimum inhibitory concentration (MIC).

The antifungal potential of N-Isobutyl-2,4-decadienamide is an area of active investigation. Some studies on related isobutylamides from Piper species have indicated mild activity against Mycobacterium tuberculosis H37Ra. Given the relatedness of Mycobacterium tuberculosis and Mycobacterium smegmatis, this suggests a potential for activity against the latter. However, specific studies quantifying the antifungal activity of N-Isobutyl-2,4-decadienamide against Mycobacterium smegmatis are not extensively available, and further research is required to establish its efficacy and MIC.

The precise mechanisms through which N-Isobutyl-2,4-decadienamide inhibits microbial growth are not fully elucidated but are likely multifaceted. A primary proposed mechanism for antimicrobial peptides and other natural compounds is the disruption of the microbial cell membrane's integrity mdpi.com. The lipophilic nature of the N-isobutyl group and the long alkyl chain of the decadienamide moiety would allow the molecule to insert into the lipid bilayer of the cell membrane. This insertion could lead to the formation of pores or channels, disrupting the membrane potential, causing leakage of essential intracellular components, and ultimately leading to cell death.

Another potential mechanism could involve the inhibition of key cellular processes. This might include interference with enzymes essential for cell wall synthesis, protein synthesis, or nucleic acid replication. The unsaturated nature of the dienamide structure could also make the molecule reactive towards cellular nucleophiles, potentially leading to the inactivation of critical enzymes and proteins within the microbial cell. The exact mode of action is likely dependent on the specific microorganism and may involve a combination of these mechanisms.

Anti-inflammatory Pathways and Receptor Interactions

N-Isobutyl-2,4-decatrienamide and related alkamides have demonstrated significant anti-inflammatory effects through various mechanisms, including the modulation of inflammatory mediators, interaction with specific receptors, and interference with key signaling pathways.

Research on spilanthol (B142960), a closely related N-isobutylamide, has shown its capability to modulate key inflammatory mediators. In studies involving lipopolysaccharide (LPS)-activated murine macrophages (RAW 264.7), spilanthol was found to dose-dependently reduce the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) nih.govacs.org. This inhibitory effect occurs at both the transcriptional and translational levels acs.org.

Furthermore, spilanthol has been observed to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain nih.govacs.orgnih.gov. By suppressing COX-2, spilanthol can effectively reduce the production of prostaglandins like Prostaglandin (B15479496) E2 (PGE2) nih.govresearchgate.net. Similarly, pellitorine has been shown to suppress the production of TNF-α and IL-6 in LPS-activated human umbilical vein endothelial cells (HUVECs) nih.gov.

The table below summarizes the effects of related N-isobutylamides on various inflammatory mediators.

| Compound | Cell Line/Model | Mediator | Effect |

| Spilanthol | RAW 264.7 Macrophages | IL-1β | Reduction nih.govacs.org |

| Spilanthol | RAW 264.7 Macrophages | IL-6 | Reduction nih.govacs.org |

| Spilanthol | RAW 264.7 Macrophages | TNF-α | Reduction nih.govacs.org |

| Spilanthol | Human Lung Epithelial Cells | PGE2 | Decrease nih.gov |

| Spilanthol | RAW 264.7 Macrophages | COX-2 | Inhibition of expression nih.govacs.org |

| Pellitorine | HUVECs | TNF-α | Suppression of production nih.gov |

| Pellitorine | HUVECs | IL-6 | Suppression of production nih.gov |

The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel that plays a significant role in pain and inflammation signaling. Pellitorine, which shares the N-isobutyl-2,4-decadienamide structure, has been identified as a TRPV1 antagonist u-szeged.hunih.govresearchgate.net. In functional TRPV1-specific Ca2+ uptake assays, pellitorine was found to block capsaicin-evoked Ca2+ uptake with an IC50 of 154 µg/ml (0.69 mM/l) u-szeged.hu. This suggests that it can competitively inhibit the activation of the TRPV1 channel u-szeged.hu.

Molecular docking studies have further supported the interaction of N-alkylamides with TRPV1 receptors researchgate.netnih.gov. The antihypertensive effects of spilanthol have been shown to be blocked by the TRPV1 antagonist capsazepine, indicating that some of its biological activities are mediated through interaction with TRPV1 channels wikipedia.org. This antagonistic action on TRPV1 presents a plausible mechanism for the analgesic and anti-inflammatory properties observed with these compounds.

The anti-inflammatory effects of N-isobutylamides like spilanthol and pellitorine are closely linked to their ability to modulate key intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a critical regulator of inflammatory gene expression. Spilanthol has been shown to restrain the LPS-induced phosphorylation of the cytoplasmic inhibitor of NF-κB (IκB) and the subsequent nuclear DNA binding activity of NF-κB in RAW 264.7 macrophages nih.govacs.org. By inactivating NF-κB, spilanthol negatively regulates the production of a wide range of pro-inflammatory mediators nih.govacs.org. Similarly, pellitorine has been found to suppress the activation of NF-κB in LPS-stimulated HUVECs nih.gov.

The MAPK signaling pathways, including the Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are also pivotal in the inflammatory response. Spilanthol has been demonstrated to inhibit the phosphorylation of MAPK pathways in IL-1β-stimulated human lung epithelial cells nih.govresearchgate.net. Specifically, it has been shown to block the phosphorylation of JNK and p38 proteins in LPS-stimulated murine pre-adipocytes nih.govmdpi.com. Pellitorine also suppresses the activation of ERK1/2 by LPS nih.gov.

The table below details the involvement of these signaling pathways.

| Compound | Cell Line/Model | Signaling Pathway | Effect |

| Spilanthol | RAW 264.7 Macrophages | NF-κB | Inhibition of activation nih.govacs.org |

| Pellitorine | HUVECs | NF-κB | Suppression of activation nih.gov |

| Spilanthol | Human Lung Epithelial Cells | MAPK (general) | Inhibition of phosphorylation nih.govresearchgate.net |

| Spilanthol | Murine Pre-adipocytes | JNK, p38 (MAPK) | Inhibition of phosphorylation nih.govmdpi.com |

| Pellitorine | HUVECs | ERK1/2 (MAPK) | Suppression of activation nih.gov |

Antioxidant Capacity and Free Radical Scavenging Mechanisms

Beyond their anti-inflammatory properties, N-Isobutyl-2,4-decadienamide and its related compounds exhibit notable antioxidant activities.

Studies on pellitorine have documented its antioxidant properties mdpi.com. Spilanthol has also been reported to possess antioxidant activity scielo.brcitefactor.org. The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals. For instance, extracts of Spilanthes acmella, rich in spilanthol, have demonstrated strong scavenging activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay nih.gov.

Antineoplastic and Anticancer Modalities

Detailed studies elucidating the specific mechanisms of N-Isobutyl-2,4-decadienamide in cancer are not presently available.

Inhibition of Anti-Apoptotic Proteins (e.g., BCL-2, p21)

No specific data was found detailing the inhibitory effects of N-Isobutyl-2,4-decadienamide on anti-apoptotic proteins such as B-cell lymphoma 2 (BCL-2) or the cyclin-dependent kinase inhibitor p21. The BCL-2 family of proteins are crucial regulators of apoptosis (programmed cell death), and their inhibition is a key strategy in cancer therapy. Similarly, p21 is a critical inhibitor of the cell cycle. The interaction of N-Isobutyl-2,4-decadienamide with these specific proteins has not been documented in the available literature.

Impact on Cell Cycle Regulation, Apoptosis, and Metastasis Pathways

Information regarding the impact of N-Isobutyl-2,4-decadienamide on the broader pathways of cell cycle regulation, apoptosis, and metastasis is not available. Research has not yet detailed whether this compound can induce cell cycle arrest, promote apoptosis, or inhibit the metastatic spread of cancer cells.

Associated Signaling Cascades (e.g., Src/ERK/STAT3, ERK1/2, p38 MAPK, Akt Pathways)

The modulation of key signaling cascades involved in cancer progression by N-Isobutyl-2,4-decadienamide remains uninvestigated in the available scientific literature. There is no data on its effects on pathways such as:

Src/ERK/STAT3

ERK1/2

p38 Mitogen-Activated Protein Kinase (MAPK)

Akt

These pathways are fundamental in controlling cell proliferation, survival, and migration, and are common targets for anticancer agents.

Neurobiological Effects and Receptor Pharmacology

The neurobiological activities of N-Isobutyl-2,4-decadienamide are also not well-documented in the current body of scientific research.

Modulation of Sensory Neurons and Pain Perception

There is no available information describing the modulatory effects of N-Isobutyl-2,4-decadienamide on sensory neurons or its role in pain perception.

Neuroprotective Properties Against Oxidative Stress

Scientific studies have not yet explored the potential neuroprotective properties of N-Isobutyl-2,4-decadienamide against oxidative stress. Oxidative stress is a key factor in a variety of neurodegenerative diseases, and compounds with antioxidant properties are of significant interest in this field.

Role of Specific Signaling Pathways (e.g., NGF/Trka/Akt/GSK3β)

The Nerve Growth Factor (NGF) signaling cascade is crucial for the growth, survival, and differentiation of neurons. qiagen.com This pathway is initiated when NGF binds to its high-affinity receptor, Tyrosine kinase receptor A (TrkA), leading to receptor dimerization and autophosphorylation of tyrosine residues. sinobiological.com These phosphorylated sites serve as docking stations for various adaptor proteins, which in turn activate several downstream signaling pathways. qiagen.com

One of the principal pathways activated is the PI3K-Akt-GSK3β cascade. sinobiological.com The activation of TrkA recruits and activates Phosphatidylinositol 3-kinase (PI3K), which then phosphorylates and activates Akt, also known as protein kinase B. sinobiological.com A key substrate of Akt is Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase. Akt phosphorylates GSK3β, leading to its inactivation. nih.gov The inactivation of GSK3β has numerous downstream effects, including the regulation of transcription factors that are critical for neuronal gene expression and survival. nih.gov

While the NGF/Trka/Akt/GSK3β pathway is well-established in neuronal cell biology, direct evidence linking N-isobutyl-2,4-decadienamide to the modulation of this specific cascade is not extensively documented in the available scientific literature. However, related alkylamides found in plants like Echinacea have been shown to exert immunomodulatory effects by influencing other complex signaling pathways. For instance, alkylamides from Echinacea can modulate the expression of Tumor Necrosis Factor-alpha (TNF-α) in immune cells. avogel.ca This modulation is mediated through cannabinoid receptor CB2 and involves multiple signal transduction pathways, including p38/MAPK, JNK, and the activation of transcription factors like NF-κB and ATF-2/CREB-1. avogel.ca Although distinct from the NGF pathway, these findings indicate that the broader class of alkylamides can interact with and modulate complex cellular signaling networks.

Other Documented Pharmacological Activities and Underlying Mechanisms

The liver plays a central role in metabolism, detoxification, and the synthesis of essential compounds, making it susceptible to injury from various toxins and drugs. alliedacademies.org Hepatoprotective agents work to prevent or mitigate this damage through several mechanisms. These include scavenging free radicals to reduce oxidative stress, suppressing inflammatory responses, and preventing the apoptosis (programmed cell death) of hepatocytes. nih.gov Many natural products exhibit hepatoprotective effects by enhancing the endogenous antioxidant defense systems, such as increasing the levels of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD), and by reducing lipid peroxidation. nih.gov

Despite the well-documented hepatoprotective activities of various phytochemicals like silymarin, curcumin, and certain flavonoids, there is a notable lack of specific research in the reviewed scientific literature concerning the hepatoprotective mechanisms of N-isobutyl-2,4-decadienamide or closely related N-isobutylamides. cabidigitallibrary.org While the general antioxidant and anti-inflammatory properties are attributed to many alkylamides, dedicated studies to elucidate their potential role in protecting liver cells from toxic damage have not been prominently reported. nih.gov

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal (postprandial hyperglycemia). nih.gov Acarbose is a well-known synthetic α-glucosidase inhibitor used clinically. nih.gov Numerous natural compounds, including flavonoids and terpenoids, have been identified as potent inhibitors of this enzyme. mdpi.com

While the search for natural α-glucosidase inhibitors is an active area of research, specific data on the inhibitory activity or IC50 value of N-isobutyl-2,4-decadienamide against α-glucosidase is not available in the reviewed literature.

Acyl-CoA Cholesteryl Acyl Transferase (ACAT) Inhibition

Acyl-CoA: cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. researchgate.net There are two isoforms of this enzyme: ACAT1, which is found ubiquitously in various tissues including macrophages, and ACAT2, which is primarily located in the intestines and liver. researchgate.net In macrophages within atherosclerotic plaques, ACAT1 is responsible for the accumulation of cholesteryl esters, leading to foam cell formation, a hallmark of atherosclerosis. ACAT2 plays a significant role in dietary cholesterol absorption. researchgate.net Therefore, the inhibition of ACAT, particularly ACAT1, is considered a potential therapeutic target for preventing or treating atherosclerosis. nih.gov

Currently, there are no specific studies in the available scientific literature that document the inhibitory effects of N-isobutyl-2,4-decadienamide on either ACAT1 or ACAT2.

Malaria, caused by parasites of the genus Plasmodium, remains a major global health issue, necessitating the search for new therapeutic agents, particularly due to the emergence of drug-resistant parasite strains. nih.gov Natural products, especially from plants used in traditional medicine, are a promising source of novel antimalarial compounds. researchgate.net Alkylamides, a class of compounds to which N-isobutyl-2,4-decadienamide belongs, have demonstrated notable antiplasmodial activity.

Research on extracts from plants known to be rich in alkylamides has shown significant inhibition of Plasmodium falciparum, the deadliest malaria parasite. For example, spilanthol, an N-isobutylamide from Spilanthes acmella, and another related compound, undeca-2E-ene-8,10-diynoic acid isobutylamide, have been reported to possess antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net The activity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of parasite growth in vitro. A lower IC50 value indicates higher potency. nih.gov

| Alkylamide/Source | Parasite Strain | Reported IC50 Value (µg/mL) |

|---|---|---|

| Spilanthol (Spilanthes acmella) | P. falciparum (PFB strain) | 16.5 |

| Undeca-2E-ene-8,10-diynoic acid isobutylamide (Spilanthes acmella) | P. falciparum (K1 strain, chloroquine-resistant) | 41.4 |

| Hydroethanolic extract of Momordica charantia (contains various phytochemicals including alkaloids) | P. falciparum (clinical isolate) | 1.93 |

| 3,3′,4-tri-O-methylellagic acid (Dacryodes edulis) | P. falciparum (Dd2 strain, multiresistant) | 0.63 |

Note: The table includes data for related alkylamides and other natural compounds to provide context for antiplasmodial activity, as specific data for N-isobutyl-2,4-decadienamide was not found. malariaworld.orgphytopharmajournal.com

Epilepsy is a neurological disorder characterized by recurrent seizures. Anticonvulsant drugs primarily act by modulating neuronal excitability, often by interacting with ion channels or enhancing inhibitory neurotransmission. mdpi.com Plant extracts containing alkylamides have been investigated for their potential anticonvulsant properties. Notably, extracts from Spilanthes acmella, a plant rich in the N-isobutylamide spilanthol, have shown pharmacological responses that include anticonvulsant effects in research models. nih.govresearchgate.net

The mechanism by which alkylamides may exert anticonvulsant effects is thought to be multifactorial. Some alkylamides, such as those found in Echinacea, can interact with the endocannabinoid system, particularly the cannabinoid receptor type-2 (CB2), which plays a role in modulating neuroinflammation and neuronal excitability. nih.govresearchgate.net Additionally, the analgesic activity of affinin (spilanthol) has been linked to the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in brain slices, a key target for many established anticonvulsant medications. nih.gov Furthermore, studies on synthetic macamides, which share a similar amide structure, have demonstrated anticonvulsant effects in vivo, potentially through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme that degrades the endogenous cannabinoid anandamide. mdpi.com

| Compound/Extract | Animal Model/Test | Observed Effect |

|---|---|---|

| Spilanthes acmella extracts | General pharmacological screening | Reported anticonvulsant activity |

| Synthetic macamide (3-MBL) | Pilocarpine-induced status epilepticus (rats) | Anticonvulsant effect at 10-20 mg/kg, similar to diazepam |

| Synthetic acetamide (B32628) (Compound 14) | Maximal Electroshock (MES) test (mice) | ED50 = 49.6 mg/kg |

| Synthetic acetamide (Compound 14) | Pentylenetetrazole (scPTZ) test (mice) | ED50 = 67.4 mg/kg |

Note: This table presents findings for related alkylamides and synthetic amides, as specific anticonvulsant data for N-isobutyl-2,4-decadienamide was not detailed in the searched literature. mdpi.comresearchgate.netmdpi.com

Nitrosation is a chemical process that can lead to the formation of N-nitroso compounds (NOCs), a class of potent mutagens and carcinogens. nih.gov Endogenous nitrosation can occur in the human body, particularly in the acidic environment of the stomach, from the reaction of dietary or endogenous nitrites with secondary amines and amides. nih.gov Substances that can inhibit this process are considered to have antimutagenic potential, as they prevent the formation of these DNA-damaging compounds. Many phenolic compounds and vitamins, such as ascorbic acid (Vitamin C), are well-known inhibitors of nitrosation. nih.gov They act by chemically reducing the nitrosating agents, thereby preventing them from reacting with amino precursors. nih.gov

The antimutagenic activity of affinin (spilanthol), an N-isobutylamide structurally similar to N-isobutyl-2,4-decadienamide, has been evaluated using the Ames assay. nih.gov This assay uses strains of Salmonella typhimurium to detect the mutagenic potential of chemical substances. In one study, affinin significantly reduced the frameshift mutations caused by the mutagen 2-aminoanthracene (B165279) and the oxidative DNA damage induced by norfloxacin. nih.gov This suggests that affinin possesses antioxidant effects that contribute to its antimutagenic profile. nih.gov While this study did not specifically investigate the inhibition of nitrosation as the mechanism, the ability to counteract known mutagens points to a potential protective role for this class of alkylamides against DNA damage.

Analytical Characterization and Quantitative Determination of N Isobutyl 2,4 Decadienamide

Spectroscopic Identification Methods

Spectroscopic methods are essential for elucidating the molecular structure of N-Isobutyl-2,4-decadienamide, confirming its identity through the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure determination of N-Isobutyl-2,4-decadienamide by providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of (2E,4E)-N-Isobutyl-2,4-decadienamide typically shows characteristic signals for the isobutyl group protons, the olefinic protons of the conjugated diene system, and the aliphatic chain protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy details the different carbon environments within the molecule. Key signals include those for the carbonyl carbon of the amide, the sp² hybridized carbons of the diene, and the distinct sp³ carbons of the isobutyl group and the n-hexyl chain.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for (2E,4E)-N-Isobutyl-2,4-decadienamide

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

|---|---|---|

| 1 (C=O) | ~166.0 | - |

| 2 (=CH) | ~121.5 | ~5.75 (d) |

| 3 (=CH) | ~140.0 | ~7.20 (dd) |

| 4 (=CH) | ~128.0 | ~6.10 (m) |

| 5 (=CH) | ~145.0 | ~6.05 (m) |

| 6 (CH₂) | ~32.5 | ~2.15 (q) |

| 7 (CH₂) | ~31.0 | ~1.40 (m) |

| 8 (CH₂) | ~28.0 | ~1.30 (m) |

| 9 (CH₂) | ~22.5 | ~1.30 (m) |

| 10 (CH₃) | ~14.0 | ~0.90 (t) |

| 1' (NH-CH₂) | ~47.0 | ~3.15 (t) |

| 2' (CH) | ~28.5 | ~1.80 (m) |

| 3' (CH₃) | ~20.0 | ~0.92 (d) |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of N-Isobutyl-2,4-decadienamide and to gain structural information through its fragmentation patterns. The compound has a molecular formula of C₁₄H₂₅NO and a monoisotopic mass of approximately 223.19 Da. nist.govnih.govebi.ac.uk

Electron Ionization Mass Spectrometry (EIMS): When coupled with Gas Chromatography (GC-MS), EIMS is commonly used for the identification of volatile compounds like N-Isobutyl-2,4-decadienamide. mdpi.com The electron ionization process leads to characteristic fragmentation. A predicted GC-MS spectrum shows prominent fragment ions that can be used as a fingerprint for identification. hmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. lcms.cz It is particularly useful for analyzing N-Isobutyl-2,4-decadienamide in complex mixtures or biological matrices. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically produces a protonated molecular ion [M+H]⁺. nih.gov Further fragmentation in tandem MS (MS/MS) experiments can be used to confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is well-suited for identifying N-Isobutyl-2,4-decadienamide in extracts. mdpi.com The compound's retention index on various capillary columns (e.g., HP-5MS, SE-54) is a valuable parameter for its identification. nist.gov

Table 2: Key Mass Spectrometry Data for N-Isobutyl-2,4-decadienamide

| Ionization Mode | Key Ion (m/z) | Description |

|---|---|---|

| ESI+ | 224.2 | [M+H]⁺ (Protonated Molecule) |

| ESI+ | 246.2 | [M+Na]⁺ (Sodium Adduct) |

| EI | 223 | [M]⁺ (Molecular Ion) |

| EI | 179 | Characteristic Fragment |

Note: Fragmentation patterns can vary depending on the instrument and collision energy.

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of N-Isobutyl-2,4-decadienamide displays characteristic absorption bands corresponding to its functional groups. These include a strong absorption for the amide C=O stretching vibration, an N-H stretching band, C-H stretching from the alkyl portions, and C=C stretching bands associated with the conjugated diene system.

Ultraviolet-Visible (UV) Spectroscopy: The presence of the conjugated diene system in N-Isobutyl-2,4-decadienamide results in a characteristic absorption in the UV region. This property is fundamental for its detection using UV-based chromatographic detectors.

Chromatographic Quantification Techniques

Chromatographic methods are the cornerstone for separating N-Isobutyl-2,4-decadienamide from other components in a sample and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of N-Isobutyl-2,4-decadienamide. researchgate.net

Methodology: A reversed-phase HPLC method is typically employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often in a gradient elution mode.

Detection: Due to the conjugated double bonds that act as a chromophore, N-Isobutyl-2,4-decadienamide can be readily detected and quantified using a Photodiode Array (PDA) or Diode Array Detector (DAD). rsc.orgmdpi.comnih.gov These detectors measure the absorbance across a range of UV wavelengths, allowing for the determination of peak purity and selection of the optimal wavelength for quantification. The method's validation typically includes assessments of linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.netdntb.gov.ua

Table 3: Typical Parameters for HPLC-PDA/DAD Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | PDA/DAD at the compound's λmax (~258-262 nm) |

For higher sensitivity and selectivity, especially in complex matrices, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. nih.govresearchgate.net

Methodology: UHPLC systems use columns with smaller particle sizes, resulting in faster analysis times and improved resolution compared to conventional HPLC. The chromatographic conditions are similar to HPLC but are optimized for the faster separation.

Detection: Tandem mass spectrometry (MS/MS) is used for detection, typically in the Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This highly specific transition provides excellent selectivity and sensitivity, allowing for accurate quantification even at very low concentrations. imtm.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds within complex mixtures. In the context of natural product analysis, GC-MS is instrumental for the chemical profiling of extracts containing N-isobutyl-2,4-decadienamide, often referred to as pellitorine (B1679214). This method allows for the detailed characterization of the alkamide profile in various plant species, such as those from the genera Acmella, Anacyclus, and Zanthoxylum. mdpi.comnih.govresearchgate.net

The process involves introducing a volatilized sample into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for structural elucidation and definitive identification, often by comparison with spectral libraries such as the NIST Mass Spectrometry Data Center. nist.govnih.gov

The selection of the GC column and the temperature program are critical parameters for achieving optimal separation of N-isobutyl-2,4-decadienamide from other structurally similar alkamides. Non-polar columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS, Elite-5 MS), are commonly employed. nist.govlcms.cz The retention index (RI), a normalized measure of a compound's retention time, is a key parameter for its identification. The NIST Chemistry WebBook reports specific retention indices for (E,E)-N-isobutyl-2,4-decadienamide on various non-polar columns, which aids in its unambiguous identification in complex extracts. nist.gov For example, GC-MS analysis of Zanthoxylum zanthoxyloides oil identified (E,E)-N-isobutyl-2,4-decadienamide (Pellitorine) as a potent insecticidal compound. researchgate.net Similarly, studies on Anacyclus pyrethrum have utilized GC-MS to identify major constituents, including N-isobutyl-2,4-decadienamide, which comprised a significant percentage of the extract. researchgate.net

Below is a table summarizing GC operational parameters and retention indices reported for the analysis of (E,E)-N-isobutyl-2,4-decadienamide.

| Column Type | Active Phase | Dimensions | Carrier Gas | Temperature Program | Retention Index (I) | Reference |

|---|---|---|---|---|---|---|

| Capillary | HP-5MS | 30 m / 0.25 mm / 0.25 µm | Helium | 60°C (1 min) → 5°C/min → 210°C → 10°C/min → 280°C (15 min) | 1942.7 | Andriamaharavo, 2014 |

| Capillary | Elite-5 MS | 30 m / 0.25 mm / 0.25 µm | Helium | 60°C (1 min) → 1.5°C/min → 185°C (1 min) → 9°C/min → 275°C (2 min) | 1938 | Kapoor, Singh, et al., 2009 |

| Capillary | SE-54 | 30 m / 0.25 mm / 0.25 µm | Hydrogen | 60°C (5 min) → 2 K/min → 250°C (2 min) | 1931 | Kollmannsberger, Nitz, et al., 1992 |

Standardization and Quality Control of Extracts Containing N-Isobutyl-2,4-decadienamide

The standardization of herbal extracts is a critical process to ensure their quality, safety, and efficacy. who.intacademicjournals.org For extracts containing N-isobutyl-2,4-decadienamide, quality control involves a series of measures from the raw plant material to the finished product. This process is essential because the chemical composition of plant materials can vary significantly due to factors like geographical origin, harvesting time, and processing methods. academicjournals.org

A primary step in standardization is the authentic identification of the plant material through macroscopic and microscopic examination. academicjournals.org However, chemical analysis is the cornerstone of quality control for ensuring consistent potency and purity. The World Health Organization (WHO) emphasizes the importance of qualitative and quantitative methods for characterizing herbal samples and quantifying biomarkers. who.int N-isobutyl-2,4-decadienamide, as a prominent and bioactive alkamide in several medicinal plants, often serves as a key biomarker for standardization.

Chromatographic fingerprinting is a powerful tool for the quality control of herbal extracts. researchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) and GC-MS are used to generate a characteristic chemical profile or "fingerprint" of the extract. nih.govsemanticscholar.org This fingerprint provides a comprehensive qualitative and semi-quantitative assessment of the extract's chemical constituents. For instance, an HPLC-PDA method was established for the fingerprint analysis of Acmella oleracea to assess the quality and determine the concentration of major alkylamides. semanticscholar.orgresearchgate.net This approach allows for batch-to-batch consistency checks and the detection of adulteration.

Quantitative analysis of N-isobutyl-2,4-decadienamide is crucial for standardizing the potency of the extract. Validated analytical methods, such as HPLC-UV or LC-MS, are developed to accurately measure the concentration of this and other relevant alkylamides. researchgate.netnih.gov For example, research on Acmella oleracea involved quantifying spilanthol (B142960) and other N-alkylamides to compare different cultivars and growing conditions. mdpi.com Establishing specifications for the minimum content of key biomarkers like N-isobutyl-2,4-decadienamide is a common practice in the quality control of commercial herbal products. nih.gov

The standardization process encompasses several key parameters, which are summarized in the table below.

| Parameter | Description | Common Methods | Reference |

|---|---|---|---|

| Authentication | Verification of the correct plant species and part. | Macroscopic and microscopic analysis, DNA fingerprinting. | academicjournals.orgresearchgate.net |

| Chromatographic Fingerprinting | Generation of a characteristic chemical profile for the extract to ensure batch-to-batch consistency. | HPLC-PDA, GC-MS, HPTLC. | researchgate.netsemanticscholar.org |

| Quantification of Biomarkers | Determination of the concentration of active or marker compounds, such as N-isobutyl-2,4-decadienamide. | HPLC-UV, LC-MS/MS, GC-MS. | researchgate.netnih.govmdpi.com |

| Purity Assessment | Testing for the presence of contaminants. | Tests for heavy metals, pesticide residues, microbial contamination, and mycotoxins. | academicjournals.orgresearchgate.net |

| Physicochemical Parameters | Determination of physical and chemical constants for the extract. | Ash values, extractive values, moisture content, pH. | who.int |

By implementing these standardization and quality control measures, manufacturers can ensure that extracts containing N-isobutyl-2,4-decadienamide are consistent in their chemical composition and biological activity, thereby guaranteeing a reliable and high-quality product. academicjournals.orgresearchgate.net

Advanced Research Methodologies for N Isobutyl 2,4 Decadienamide Investigations

In Vitro Cell Culture Models for Bioactivity Assessment

In vitro cell culture models are indispensable tools for the controlled investigation of the biological effects of n-Isobutyl-2,4-decadienamide. These systems allow for the reproducible assessment of its anticancer, anti-inflammatory, and antimicrobial properties in a simplified and controlled environment.

The selection of appropriate cell lines is critical for obtaining meaningful data on the bioactivity of n-Isobutyl-2,4-decadienamide. For assessing its anticancer potential, a panel of cancer cell lines representing different tumor types is often employed. Research has demonstrated the cytotoxic effects of n-Isobutyl-2,4-decadienamide, also known as pellitorine (B1679214), against specific human cancer cell lines. nih.govbohrium.comnih.govmedchemexpress.comresearchgate.net

For the evaluation of antimicrobial activity, a range of pathogenic and non-pathogenic microbial strains are utilized. Studies have reported the activity of n-Isobutyl-2,4-decadienamide against several bacterial and fungal species.

Below is a table summarizing some of the cell lines and microbial strains that have been used in the investigation of n-Isobutyl-2,4-decadienamide's bioactivity.

| Organism Type | Specific Cell Line/Strain | Relevance |

|---|---|---|

| Human Cancer Cell Line | HL-60 (Human promyelocytic leukemia) | Investigating anticancer effects on hematopoietic malignancies. nih.govbohrium.comnih.govmedchemexpress.comresearchgate.net |

| Human Cancer Cell Line | MCF-7 (Human breast adenocarcinoma) | Assessing cytotoxicity against a common type of breast cancer. nih.govbohrium.comnih.govmedchemexpress.comresearchgate.net |

| Bacterium | Bacillus subtilis | A model Gram-positive bacterium for antimicrobial screening. |

| Bacterium | Staphylococcus aureus | A clinically relevant Gram-positive pathogen. |

| Bacterium | Mycobacterium smegmatis | A non-pathogenic model for studying mycobacteria. |

A variety of specific assays are employed to quantify the biological effects of n-Isobutyl-2,4-decadienamide in vitro.

For anti-inflammatory effects , one common approach is to measure the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Assays can be performed using purified COX-1 and COX-2 enzymes to determine the compound's inhibitory concentration (IC50) and its selectivity for each isozyme. Another widely used model involves stimulating macrophage cell lines, such as RAW 264.7, with lipopolysaccharide (LPS) to induce an inflammatory response. The anti-inflammatory activity of n-Isobutyl-2,4-decadienamide can then be quantified by measuring the reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923).

The anticancer effects of n-Isobutyl-2,4-decadienamide are typically initially assessed using cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity and is commonly used to determine the concentration of the compound that inhibits cell growth by 50% (IC50). For instance, studies on pellitorine have reported IC50 values against HL-60 and MCF-7 cell lines, demonstrating its potent cytotoxic activity. nih.gov Further assays can then be used to elucidate the mechanism of cell death, such as flow cytometry with annexin (B1180172) V/propidium iodide staining to differentiate between apoptosis and necrosis.

To determine antimicrobial effects , standard methods of antimicrobial susceptibility testing are utilized. The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The agar (B569324) disk diffusion assay, where a disk impregnated with the compound is placed on an agar plate inoculated with a microbe, can also provide a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around the disk.

The following table provides an overview of specific assays used to evaluate the bioactivities of n-Isobutyl-2,4-decadienamide.

| Bioactivity | Assay Type | Principle | Endpoint Measured |

|---|---|---|---|

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition Assay | Measures the inhibition of prostaglandin (B15479496) synthesis by COX-1 and COX-2 enzymes. | IC50 value for each enzyme. |

| Anti-inflammatory | LPS-Induced Macrophage Activation | Quantifies the reduction of inflammatory mediators in macrophages stimulated with LPS. | Levels of nitric oxide (NO), prostaglandins, and cytokines. |

| Anticancer | MTT Cytotoxicity Assay | Measures the metabolic activity of cells as an indicator of cell viability. | IC50 value (concentration that inhibits cell growth by 50%). nih.gov |

| Antimicrobial | Broth Microdilution | Determines the lowest concentration of the compound that inhibits microbial growth. | Minimum Inhibitory Concentration (MIC). |

In Vivo Animal Models for Systemic Biological Activity

The investigation of the systemic biological effects of N-Isobutyl-2,4-decadienamide relies on various established in vivo animal models. These models are crucial for understanding the compound's physiological and pathological impacts in a living organism, providing insights that are unattainable through in vitro studies alone. The selection of a particular animal model is contingent upon the specific biological activity being investigated, such as insecticidal properties or therapeutic effects like analgesia and anti-inflammation.

Model Organism Selection for Insecticidal Activity (e.g., Mosquitoes, Drosophila)

The evaluation of the insecticidal potential of N-Isobutyl-2,4-decadienamide and related isobutylamides necessitates the use of specific model organisms that are both representative of target pests and amenable to laboratory testing. Mosquitoes and fruit flies (Drosophila) are primary models for these investigations due to their well-characterized biology and their significant impact on public health and agriculture.

Mosquito species such as Aedes aegypti and Culex pipiens pallens are frequently selected for these studies. nih.govresearchgate.net The rationale for their use is multifaceted. These species are major vectors for a host of debilitating arboviruses, including dengue, Zika, and chikungunya. researchgate.net Therefore, demonstrating the efficacy of a compound against these particular species provides direct evidence of its potential utility in vector control programs aimed at mitigating the spread of these diseases. Laboratory assays typically assess the toxicity of the compound to adult mosquitoes. nih.govnih.gov

Drosophila melanogaster, the common fruit fly, serves as another cornerstone model organism for toxicological and insecticidal research. Its short generation time, high fecundity, and the availability of extensive genetic tools make it an ideal subject for high-throughput screening and mechanistic studies. While not a primary disease vector in the same way as mosquitoes, its physiological and genetic similarities to other insects allow for the rapid elucidation of a compound's mode of action and potential resistance mechanisms.

Table 1: Rationale for Model Organism Selection in Insecticidal Activity Studies

| Model Organism | Key Rationale for Selection | Relevant Research Focus |

| Aedes aegypti | Major vector for dengue, Zika, and chikungunya viruses. researchgate.net | Evaluation of adulticidal and larvicidal efficacy for public health applications. researchgate.net |

| Culex pipiens pallens | Vector for West Nile virus and lymphatic filariasis. | Assessment of toxicity against adult mosquitoes to control disease transmission. nih.gov |

| Drosophila melanogaster | Short life cycle, well-characterized genome, ease of laboratory rearing. | High-throughput screening, mechanistic studies of insecticidal action, genetic basis of susceptibility. |

Animal Models for Pain, Inflammation, and Other Therapeutic Applications (e.g., Rat Ear Edema, CFA-induced Paw Edema)

To explore the therapeutic potential of N-Isobutyl-2,4-decadienamide in areas such as pain and inflammation, researchers employ specific rodent models designed to mimic these conditions. These models allow for the quantitative assessment of analgesic and anti-inflammatory effects.

The Rat Ear Edema model is a standard method for investigating acute inflammation. In this model, a topical irritant, such as xylene or croton oil, is applied to the surface of a rat's ear. This induces a localized, acute inflammatory response characterized by fluid accumulation (edema) and swelling. The efficacy of a potential anti-inflammatory agent is determined by its ability to reduce the magnitude of this swelling compared to a control group. This model is valuable for the initial screening of compounds with potential anti-inflammatory properties.

A more complex and clinically relevant model is the Complete Freund's Adjuvant (CFA)-induced Paw Edema model. nih.gov This model is used to study chronic inflammation and associated persistent pain, bearing resemblance to conditions like rheumatoid arthritis. researchgate.net An injection of CFA into the paw of a rodent induces a robust and sustained inflammatory response. mdpi.comresearchgate.net This response includes significant paw swelling (edema), a lowering of pain thresholds (hyperalgesia), and the infiltration of immune cells into the affected tissue. mdpi.com Researchers can quantify the effects of a test compound by measuring several endpoints, including paw volume, the animal's withdrawal response to thermal or mechanical stimuli, and histological analysis of the inflamed tissue. researchgate.netresearchgate.net The multifaceted nature of the CFA model allows for a comprehensive evaluation of a compound's ability to modulate both the inflammatory and pain components of chronic disease states. nih.gov

Table 2: Characteristics of Animal Models for Pain and Inflammation Research

| Model | Type of Condition Modeled | Key Parameters Measured | Primary Application |

| Rat Ear Edema | Acute Inflammation | Ear thickness/weight, reduction in swelling. | Screening for acute anti-inflammatory activity. researchgate.net |

| CFA-induced Paw Edema | Chronic Inflammation & Persistent Pain | Paw volume/thickness, thermal/mechanical pain thresholds, immune cell infiltration, cytokine levels. researchgate.netmdpi.comresearchgate.net | Evaluating efficacy against chronic inflammatory conditions and associated pain. mdpi.com |

Future Research Directions and Translational Perspectives for N Isobutyl 2,4 Decadienamide

Elucidation of Novel Molecular Targets and Signaling Pathways

A deeper understanding of the molecular mechanisms underlying the bioactivity of N-Isobutyl-2,4-decadienamide is paramount for its development as a therapeutic agent. Current research has identified several potential targets and pathways, but a comprehensive map of its molecular interactions is still needed.

One of the identified targets for pellitorine (B1679214) is the Intercellular Adhesion Molecule 1 (ICAM-1) messenger RNA (mRNA) , which it inhibits. This inhibition likely contributes to its anti-inflammatory effects by interfering with cell adhesion processes crucial in inflammatory responses. The compound's influence extends to several key signaling pathways, including:

NF-kappa B (NF-κB) Signaling Pathway : By modulating this pathway, N-Isobutyl-2,4-decadienamide can influence inflammation, immunity, and cell survival.

Tumor Necrosis Factor (TNF) Signaling Pathway : Its interaction with this pathway is another avenue through which it may exert its anti-inflammatory and immunomodulatory effects.

PI3K-Akt Signaling Pathway : Recent studies have implicated this pathway in the context of non-small cell lung cancer, suggesting a role for N-Isobutyl-2,4-decadienamide in cancer therapy through the regulation of cell survival, growth, and proliferation.

TGF-β Signaling Pathway : This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its modulation by N-Isobutyl-2,4-decadienamide could have implications for various pathological conditions.

Future research should focus on employing advanced techniques such as proteomics, transcriptomics, and molecular docking to identify and validate additional direct and indirect molecular targets. Elucidating the complete signaling cascade will provide a more precise understanding of its mechanism of action and pave the way for targeted therapeutic applications.

Table 1: Known and Potential Molecular Targets and Signaling Pathways of N-Isobutyl-2,4-decadienamide

| Category | Target/Pathway | Implicated Biological Process |

|---|---|---|

| Molecular Target | ICAM-1 mRNA | Cell Adhesion, Inflammation |

| Signaling Pathway | NF-kappa B (NF-κB) | Inflammation, Immunity, Cell Survival |

| Signaling Pathway | TNF Signaling | Inflammation, Immunity |

| Signaling Pathway | PI3K-Akt Signaling | Cell Survival, Growth, Proliferation |

| Signaling Pathway | TGF-β Signaling | Cell Proliferation, Differentiation, Apoptosis |

Exploration of Synergistic Effects with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising strategy in pharmacology. nih.gov Exploring the synergistic potential of N-Isobutyl-2,4-decadienamide with other bioactive compounds could lead to more effective therapeutic interventions, potentially with lower doses and reduced side effects.

While direct studies on the synergistic effects of isolated N-Isobutyl-2,4-decadienamide are limited, preliminary evidence suggests its potential. For instance, a petroleum ether extract of Piper nigrum, which contains N-Isobutyl-2,4-decadienamide, has been suggested to exhibit potential anti-cancer activity against HL60 human promyelocytic leukemia cells due to the synergistic effects of the bioactive compounds present in the extract. mdpi.comnih.gov

Future investigations should systematically screen for synergistic interactions between N-Isobutyl-2,4-decadienamide and other natural products or conventional drugs. For example, combining it with other phytochemicals from Piper species, such as piperine, could enhance its bioavailability and efficacy. genesispub.org In the context of cancer, its synergy with established chemotherapeutic agents could be explored to overcome drug resistance or enhance tumor cell killing. mdpi.comnih.gov Such studies would require robust in vitro and in vivo models to validate these synergistic combinations.

Development of Sustainable Production Methods (e.g., Plant Cell Culture, Metabolic Engineering)

The reliance on natural plant sources for N-Isobutyl-2,4-decadienamide presents challenges in terms of sustainability, scalability, and standardization. Therefore, the development of alternative, sustainable production methods is a critical research direction.

Metabolic engineering offers a promising avenue for the large-scale production of N-Isobutyl-2,4-decadienamide. lbl.govnih.gov This involves the genetic modification of microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to harbor the biosynthetic pathway for the compound. lbl.govnih.gov By introducing and optimizing the necessary genes from the source plant, these microbial cell factories could be engineered to produce high titers of N-Isobutyl-2,4-decadienamide from simple and inexpensive starting materials. nih.govuwaterloo.ca This approach allows for controlled and scalable production in bioreactors, independent of geographical and climatic constraints. nih.gov